molecular formula C18H14ClFN2O3S B2992158 1,3-Benzodioxol-5-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851802-84-1

1,3-Benzodioxol-5-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No.: B2992158
CAS No.: 851802-84-1
M. Wt: 392.83
InChI Key: JBKUQIRZDWYRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,3-Benzodioxol-5-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a structurally complex molecule featuring a benzodioxolyl group, a dihydroimidazole core, and a 2-chloro-6-fluorophenylmethylsulfanyl substituent. Its methanone bridge links the benzodioxol moiety to the nitrogen of the dihydroimidazole ring.

The dihydroimidazole ring introduces partial saturation, which may influence conformational flexibility and intermolecular interactions.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3S/c19-13-2-1-3-14(20)12(13)9-26-18-21-6-7-22(18)17(23)11-4-5-15-16(8-11)25-10-24-15/h1-5,8H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKUQIRZDWYRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound contains a 1,3-benzodioxole moiety , which is a class of organic compounds containing a benzene ring fused to a dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms . Compounds with a 1,3-benzodioxole moiety have been found in various drugs and are known to exhibit a broad spectrum of biological activities .

The compound also contains an imidazole ring, which is a five-membered planar ring that contains three carbon atoms and two nitrogen atoms. Imidazole rings are present in many important biological compounds, including histidine and the related hormone histamine. Imidazole derivatives have been found to have a wide range of activities, including antifungal, antimicrobial, and anticancer activities .

The compound also contains a sulfanyl group, which is a sulfur analog of the hydroxy group (-OH), and a fluorophenyl group, which is a phenyl group substituted with a fluorine atom. Both of these groups can significantly affect the properties of the compound, including its reactivity, polarity, and interactions with biological targets .

Biological Activity

The compound 1,3-Benzodioxol-5-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone , also known by its chemical structure and CAS number 860650-23-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C24H13ClFN5O3C_{24}H_{13}ClFN_5O_3 with a molecular weight of approximately 473.84 g/mol. The structure includes a benzodioxole moiety, which is often associated with various biological activities, particularly in neuropharmacology and oncology.

PropertyValue
Molecular FormulaC24H13ClFN5O3
Molecular Weight473.84 g/mol
CAS Number860650-23-3
Density1.57 ± 0.1 g/cm³
pKa-1.84 ± 0.30

Anticancer Properties

Recent studies have indicated that compounds featuring a benzodioxole structure may exhibit anticancer properties. For instance, a related compound has shown efficacy as a selective inhibitor of Src family kinases (SFKs), which are implicated in cancer progression. The inhibition of SFKs can lead to reduced tumor growth and improved survival rates in preclinical models of cancer .

Neuropharmacological Effects

The benzodioxole moiety is also linked to psychoactive properties. Compounds similar to the one have been explored for their potential as antidepressants and anxiolytics . The interaction with monoamine oxidase (MAO) and serotonin receptors suggests that such compounds may modulate neurotransmitter levels effectively.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Receptor Binding : It is hypothesized that the compound binds to specific neurotransmitter receptors, possibly influencing serotonin and dopamine pathways.
  • Enzyme Inhibition : Its structural features suggest potential inhibition of enzymes involved in neurotransmitter metabolism, which could enhance mood-regulating neurotransmitters' availability .

Case Studies and Research Findings

  • In Vivo Studies : A study on related benzodioxole derivatives demonstrated significant tumor growth inhibition in xenograft models when administered orally at low nanomolar concentrations . This highlights the potential therapeutic applications of similar compounds in oncology.
  • Pharmacokinetics : Research indicates that compounds with similar structures exhibit favorable pharmacokinetic profiles, including good absorption and prolonged half-lives in vivo, making them suitable candidates for further development into therapeutic agents.
  • Safety Profile : Preliminary toxicity assessments suggest that these compounds have manageable safety profiles, although comprehensive toxicological studies are necessary to establish their safety for human use.

Comparison with Similar Compounds

Target Compound vs. Benzimidazole Derivatives

  • Compound 4a (from ): Features a fully aromatic benzimidazole core with a benzodioxol-5-yloxy substituent and a para-fluoro group. Synthesized via condensation of a diamine with aldehydes using sodium metabisulfite in DMF under nitrogen .
  • The benzodioxol group is directly linked via a methanone bridge rather than an ether (oxy) linkage, which may alter electronic properties .

Target Compound vs. (1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone ()

  • Key Differences: Substituent Position: The target compound has ortho-chloro and para-fluoro groups on the phenyl ring, whereas the analog in has a single para-fluoro substituent. Ortho-chloro groups may introduce steric hindrance, affecting binding to biological targets. Sulfur Content: The methylsulfanyl group in the target compound could enhance hydrogen-bond acceptor capacity compared to the simpler methanone in ’s analog .

Research Findings and Implications

Impact of Substituents

  • Chloro/Fluoro Synergy: The ortho-chloro and para-fluoro groups in the target compound may improve halogen bonding and resistance to oxidative metabolism compared to mono-halogenated analogs .

Dihydroimidazole vs. Benzimidazole Cores

  • Conformational Flexibility: The saturated dihydroimidazole ring in the target compound may adopt non-planar conformations, reducing π-π stacking but improving solubility.
  • Electron Density : Reduced aromaticity in dihydroimidazole might lower redox reactivity compared to benzimidazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.